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1-Ethoxy-2-methoxynaphthalene

Cat. No.: B11897585
M. Wt: 202.25 g/mol
InChI Key: NTMVPQFFANAWPR-UHFFFAOYSA-N
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Description

General Context of Substituted Naphthalenes in Modern Organic Synthesis

Substituted naphthalenes are crucial building blocks in modern organic synthesis. acs.orgthieme-connect.com Their prevalence in numerous biologically significant natural products and pharmaceuticals has spurred the development of innovative and efficient synthetic methodologies. acs.org Traditional approaches often rely on electrophilic aromatic substitution; however, controlling the regioselectivity of these reactions can be challenging and is heavily influenced by the directing effects of existing functional groups. researchgate.netresearchgate.net Consequently, significant research efforts have been directed towards developing regioselective synthesis methods for polysubstituted naphthalene (B1677914) derivatives. researchgate.netnih.gov These methods include transition metal-catalyzed reactions, such as palladium-catalyzed annulation of internal alkynes, which allows for the formation of multiple carbon-carbon bonds in a single step under mild conditions. acs.orgthieme-connect.com Other strategies involve C-H bond functionalization, which offers a direct and atom-economical approach to introducing functional groups onto the naphthalene core. anr.fr The development of these advanced synthetic tools has expanded the accessibility and diversity of substituted naphthalenes for various applications. thieme-connect.com

Significance of Alkoxy Substituents in Aromatic Systems

Alkoxy groups, such as methoxy (B1213986) and ethoxy groups, play a pivotal role in modifying the properties of aromatic systems. These substituents are electron-donating through resonance, which activates the aromatic ring towards electrophilic substitution. libretexts.orgmasterorganicchemistry.com The oxygen atom's lone pair of electrons can participate in p-π conjugation with the aromatic ring, increasing the electron density and making the ring more nucleophilic. libretexts.org This activating effect is particularly pronounced, with a methoxy group increasing the rate of electrophilic substitution by a factor of about ten thousand compared to unsubstituted benzene (B151609). libretexts.org

The presence of alkoxy groups also influences the physical properties of the parent aromatic compound. For instance, the introduction of an ethoxy group to naphthalene increases its boiling point and reduces its volatility compared to the parent naphthalene. ontosight.ai Furthermore, the nature of the alkoxy group can impact the biological activity and bioavailability of a molecule, making them a common feature in many pharmaceuticals. smolecule.comgoogle.com The mechanism of reactions involving alkoxy-substituted aromatic rings, such as their displacement by Grignard reagents, has been a subject of detailed computational and experimental studies, highlighting the complex interplay of electronic and steric factors. acs.orgnih.gov

Regiochemical Considerations in Naphthalene Ring Functionalization

The functionalization of the naphthalene ring presents a significant regiochemical challenge due to the presence of two distinct and non-equivalent positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-positions are generally more reactive towards electrophilic substitution due to the greater stabilization of the corresponding carbocation intermediate (arenium ion). However, the β-position can be favored under certain conditions, often leading to a mixture of products. researchgate.net

The regioselectivity of these reactions is highly dependent on the nature of the existing substituents on the naphthalene ring. researchgate.netresearchgate.net Directing groups can steer incoming electrophiles to specific positions. For instance, a carbonyl group at the C1 position can direct functionalization to the peri (C8) or ortho (C2) positions, depending on the reaction conditions and the catalyst employed. anr.fr Modern synthetic strategies, such as C-H activation and the use of directing groups, have provided powerful tools to control the regioselectivity of naphthalene functionalization, enabling the synthesis of specific isomers that were previously difficult to obtain. researchgate.netanr.fr The development of catalyst-controlled β-selective functionalization of naphthalene further underscores the progress in overcoming the inherent reactivity patterns of the naphthalene core. researchgate.net

Overview of Current Research Trends and Unaddressed Challenges Pertaining to 1-Ethoxy-2-methoxynaphthalene

This compound is a disubstituted naphthalene derivative that has garnered interest in various research areas. Its synthesis typically involves the etherification of the corresponding dihydroxynaphthalene or the sequential introduction of the alkoxy groups. The presence of both an ethoxy and a methoxy group at adjacent positions on the naphthalene ring introduces specific electronic and steric features that can influence its reactivity and potential applications.

Current research on compounds with similar structures, such as other alkoxy-substituted naphthalenes, focuses on their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. ontosight.aismolecule.com For example, 2-methoxynaphthalene (B124790) is a precursor in the synthesis of the anti-inflammatory drug Naproxen. conicet.gov.ar The acylation of 2-methoxynaphthalene has been extensively studied as a model reaction to investigate the catalytic activity of various materials. conicet.gov.argrafiati.com

A significant area of research involves the biotransformation of alkoxy-naphthalenes. Studies have shown that microorganisms can hydroxylate and demethylate these compounds, leading to the formation of novel, and sometimes dimeric, products. researchgate.net For instance, the bioconversion of 1-ethoxynaphthalene (B1581650) by certain strains of E. coli can lead to hydroxylated derivatives. researchgate.net

Despite the existing knowledge, specific research focusing solely on this compound is limited. While general methods for the synthesis of substituted naphthalenes are well-established, detailed studies on the optimization of its synthesis and a comprehensive exploration of its chemical reactivity and biological properties remain underexplored. Future research could focus on:

Developing more efficient and regioselective synthetic routes to this compound.

Investigating its potential as a precursor for novel bioactive compounds or functional materials.

Exploring its metabolic pathways in different biological systems to understand its potential applications and environmental fate.

A detailed study of its chemical reactions, such as electrophilic substitution, to fully characterize the directing effects of the adjacent ethoxy and methoxy groups.

The following data table provides a summary of key properties for related alkoxy-naphthalene compounds, which can serve as a reference for understanding the characteristics of this compound.

Property1-Methoxynaphthalene (B125815)2-Methoxynaphthalene2-Ethoxynaphthalene (B165321)
Molecular Formula C11H10O pharmacompass.comC11H10O chemicalbook.comC12H12O ontosight.ai
Molecular Weight 158.20 g/mol pharmacompass.com158.2 g/mol chemicalbook.comNot specified
Boiling Point 135-137 °C/12 mmHg 274 °C chemicalbook.comHigher than naphthalene ontosight.ai
Melting Point Not specified70-73 °C chemicalbook.comNot specified
Density 1.09 g/mL at 25 °C 1.064 g/mL at 25 °C chemicalbook.comNot specified
Refractive Index n20/D 1.621 Not specifiedNot specified
Appearance Liquid White to yellow-brown crystalline solid chemicalbook.comNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O2 B11897585 1-Ethoxy-2-methoxynaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-ethoxy-2-methoxynaphthalene

InChI

InChI=1S/C13H14O2/c1-3-15-13-11-7-5-4-6-10(11)8-9-12(13)14-2/h4-9H,3H2,1-2H3

InChI Key

NTMVPQFFANAWPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC2=CC=CC=C21)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethoxy 2 Methoxynaphthalene and Its Analogues

Direct Functionalization Approaches

Direct functionalization involves the introduction of new substituents onto a naphthalene (B1677914) ring that already possesses the desired 1-ethoxy-2-methoxy arrangement or a closely related structure, such as 2-methoxynaphthalene (B124790). The inherent directing effects of the alkoxy groups play a crucial role in determining the position of the incoming substituent.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a range of functional groups onto aromatic rings. In the context of 1-ethoxy-2-methoxynaphthalene or its analogues like 2-methoxynaphthalene, the electron-donating nature of the alkoxy groups activates the naphthalene ring towards electrophilic attack. Friedel-Crafts acylation, for instance, is a key EAS reaction used to introduce acyl groups. The reaction of 2-methoxynaphthalene with acetic anhydride (B1165640) can yield 1-acetyl-2-methoxynaphthalene (B1617039) and 2-acetyl-6-methoxynaphthalene. smolecule.comresearchgate.net

The regiochemical outcome of electrophilic aromatic substitution on substituted naphthalenes is highly dependent on the choice of catalyst and reaction conditions. echemi.com In the Friedel-Crafts acylation of 2-methoxynaphthalene, the solvent plays a critical role in directing the position of acylation. When nitrobenzene (B124822) is used as the solvent, acylation occurs predominantly at the 6-position, whereas using carbon disulfide leads to 1-acetyl-2-methoxynaphthalene as the main product. orgsyn.org Temperature is another crucial factor, with lower temperatures reportedly favoring the formation of the 1-acetylated isomer. orgsyn.org

The use of solid acid catalysts like zeolites has emerged as a strategy to enhance regioselectivity in these reactions. researchgate.net For example, HBEA zeolites have been employed in the acetylation of 2-methoxynaphthalene with acetic anhydride, producing mainly 1-acetyl-2-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene. researchgate.net

Table 1: Influence of Conditions on Acylation of 2-Methoxynaphthalene

Catalyst Acylating Agent Solvent Predominant Product Reference
Aluminum chloride Acetyl chloride Nitrobenzene 2-acetyl-6-methoxynaphthalene orgsyn.org
Aluminum chloride Acetyl chloride Carbon disulfide 1-acetyl-2-methoxynaphthalene orgsyn.org
HBEA Zeolite Acetic anhydride Dodecane 1-acetyl-2-methoxynaphthalene & 2-acetyl-6-methoxynaphthalene researchgate.net

Nucleophilic Substitution Pathways

While electrophilic substitution is common, nucleophilic aromatic substitution (SNAr) on electron-rich naphthalenes is more challenging and typically requires the presence of a strong electron-withdrawing group to activate the ring. A notable advanced methodology involves chelation-assisted nucleophilic aromatic substitution. In this approach, 1-methoxynaphthalenes bearing a sulfonyl-based activating group at the 2-position can undergo displacement of the 1-methoxy group when treated with Grignard reagents. rsc.orgrsc.org The sulfonyl group is believed to facilitate the reaction through a chelation-assisted conjugate addition-elimination process. rsc.org The effectiveness of this activation depends on the nature of the sulfonyl substituent. rsc.org

Alkylation Reactions (e.g., involving tert-butanol (B103910) over zeolite catalysts for related methoxynaphthalenes)

The Friedel-Crafts alkylation of methoxynaphthalenes is a key reaction for producing intermediates for various applications. iitm.ac.in The use of solid acid catalysts, particularly large-pore zeolites, offers a shape-selective and more environmentally friendly alternative to traditional Lewis acid catalysts. iitm.ac.inresearchgate.net The liquid-phase alkylation of 2-methoxynaphthalene with tert-butanol has been studied over zeolites such as H-Y, H-BEA, and H-MOR. iitm.ac.in These catalysts have demonstrated high activity and selectivity. For instance, H-MOR zeolite can yield up to 96% selectivity for 6-tert-butyl-2-methoxynaphthalene at 65% conversion. iitm.ac.inresearchgate.net The pore structure of the zeolite plays a critical role in controlling the access of the bulky alkylating agent to specific positions on the naphthalene ring. However, side reactions such as dialkylation and demethylation of the methoxy (B1213986) group can also occur, particularly over highly active catalysts like H-Y. iitm.ac.inresearchgate.net

Table 2: Shape-Selective Alkylation of 2-Methoxynaphthalene with tert-Butanol

Zeolite Catalyst Si/Al Ratio Temperature (°C) Conversion (%) Selectivity for 6-tert-butyl-2-methoxynaphthalene (%) Reference
H-MOR 10 160 65 96 iitm.ac.inresearchgate.net
H-Y 15 160 ~100 Lower, with significant dialkylation iitm.ac.inresearchgate.net
H-BEA 12.5 160 High Moderate iitm.ac.in

Halogenation Protocols (e.g., environmentally benign methods for naphthol derivatives)

Halogenated naphthalenes are valuable intermediates in organic synthesis. scirp.org Traditional halogenation methods often use toxic reagents like elemental bromine. google.com Modern, environmentally benign protocols have been developed for the halogenation of activated aromatic systems like naphthols. scirp.orgscirp.org One such green approach involves the in-situ generation of an active electrophilic halogen species from the oxidation of alkali metal halides (e.g., KBr, KCl) with hydrogen peroxide. scirp.orgscirp.orgbsb-muenchen.de These reactions can be efficiently carried out in aqueous micellar media, using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction between the organic substrate and the aqueous reagents. scirp.orgscirp.org

For methoxynaphthalene derivatives, specific protocols have been established. For example, 2-methoxynaphthalene can be brominated to produce 1,6-dibromo-2-methoxynaphthalene, which is then selectively dehalogenated at the 1-position using iron powder to yield 2-bromo-6-methoxynaphthalene. google.com Another method generates bromine in situ from hydrogen bromide and a peroxide to form the dibrominated intermediate. google.com

Table 3: Environmentally Benign Bromination of 2-Naphthol (B1666908)

Reagents Medium Conditions Product Reference
H₂O₂ / KBr Aqueous CTAB Stirring, 2 hrs 1-Bromo-2-naphthol scirp.org
H₂O₂ / KBr Aqueous CTAB Grinding 1-Bromo-2-naphthol scirp.org
H₂O₂ / HBr Water Uncatalyzed 1-Bromo-2-naphthol bsb-muenchen.deresearchgate.net

Precursor-Based Synthesis Routes

Precursor-based routes construct the this compound molecule by forming the core structure or its key ether linkages from simpler starting materials.

The most prominent and versatile method for forming the ether linkages in this compound is the Williamson Ether Synthesis. byjus.commasterorganicchemistry.com This reaction involves the nucleophilic displacement of a halide from an alkyl halide by an alkoxide ion, proceeding via an SN2 mechanism. byjus.comvedantu.com For the synthesis of this compound, two primary pathways are feasible:

Ethylation of 2-methoxy-1-naphthol: The phenolic proton of 2-methoxy-1-naphthol is first removed by a suitable base (e.g., sodium hydride) to generate the corresponding sodium naphthoxide. This potent nucleophile is then reacted with a primary ethyl halide, such as ethyl bromide or ethyl iodide, to form the ethyl ether bond. wvu.eduyoutube.com

Methylation of 1-ethoxy-2-naphthol: Similarly, one could start with 1-ethoxy-2-naphthol, deprotonate it to form the alkoxide, and then introduce the methyl group using a methylating agent like methyl iodide or dimethyl sulfate (B86663).

For the Williamson ether synthesis to be efficient, the alkyl halide must be sterically unhindered (preferably primary) to favor the SN2 pathway over the competing E2 elimination reaction. masterorganicchemistry.com

More advanced precursor-based strategies for creating highly substituted naphthalene cores include cycloaddition reactions. For instance, multisubstituted naphthalenes can be synthesized via a [4+2] cycloaddition of functionalized 2-pyrones with aryne intermediates, which are generated in situ from precursors like o-silylaryl triflates. rsc.org Palladium-catalyzed annulation reactions also provide powerful routes to construct the naphthalene ring system from appropriately substituted precursors. thieme-connect.com

Derivatization from Naphthol Precursors

The derivatization of naphthol precursors, such as 2-naphthol, 1-naphthol, and 1-methoxynaphthalene (B125815), is a fundamental approach for the synthesis of this compound and its analogues. cdnsciencepub.comwikipedia.org These methods primarily involve the alkylation or etherification of the hydroxyl group of the naphthol. cdnsciencepub.comscirp.org

Williamson Ether Synthesis and its Variants

The Williamson ether synthesis is a classic and highly versatile method for preparing ethers, including this compound. scirp.orgmasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. masterorganicchemistry.com For the synthesis of 2-methoxynaphthalene, 2-naphthol is treated with a methylating agent like dimethyl sulfate or methyl iodide. youtube.com To synthesize this compound, one could envision a similar reaction where the sodium salt of 2-methoxy-1-naphthol is reacted with an ethyl halide.

The reaction is typically carried out by first deprotonating the naphthol with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide. libretexts.org This alkoxide then displaces the halide from the alkyl halide to form the ether. masterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like DMSO or ethers like THF being common. masterorganicchemistry.com For unsymmetrical ethers, the strategy involves reacting the more hindered alkoxide with the less hindered alkyl halide to minimize competing elimination reactions. libretexts.org

A solvent-free variation of the Williamson synthesis has been reported for the etherification of phenols and naphthols, offering a greener alternative. researchgate.net In this method, the phenol (B47542) or naphthol is ground with an anhydrous base and heated with the alkylating agent, often resulting in high yields of the corresponding ether. researchgate.net

PrecursorReagentProductYield (%)Reference
2-NaphtholDimethyl sulfate2-Methoxynaphthalene- youtube.com
2-NaphtholMethyl iodide2-Methoxynaphthalene77% youtube.com
1-Naphthol-1-Methoxynaphthalene88% researchgate.net
2-Naphthol-2-Methoxynaphthalene90% researchgate.net
1-Naphthol-1-Ethoxynaphthalene (B1581650)83% researchgate.net
2-Naphthol-2-Ethoxynaphthalene (B165321)86% researchgate.net
Utilization of Green Chemistry Principles (e.g., phase transfer catalysis) in Alkylation

Phase transfer catalysis (PTC) has emerged as a powerful tool in green chemistry, facilitating reactions between reactants in immiscible phases. dalalinstitute.comwikipedia.org This technique is particularly useful for the alkylation of naphthols, where the naphthoxide anion, typically soluble in an aqueous phase, needs to react with an alkyl halide, which is soluble in an organic phase. ijirset.comcrdeepjournal.org

A phase transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the naphthoxide anion from the aqueous phase to the organic phase. wikipedia.org This is achieved through the formation of a lipophilic ion pair between the catalyst's cation and the naphthoxide anion. Once in the organic phase, the "naked" and highly reactive anion can readily react with the alkyl halide. dalalinstitute.com The use of PTC can lead to faster reaction rates, higher yields, fewer byproducts, and the elimination of the need for hazardous organic solvents. dalalinstitute.comijirset.com

For instance, the O-alkylation of β-naphthols has been successfully carried out in aqueous micellar media using ultrasonic or microwave assistance, representing a green approach to the Williamson synthesis. scirp.org Chiral phase-transfer catalysts have also been employed for asymmetric alkylations. dalalinstitute.com

Grignard Reagent Methodologies for Naphthalene Derivatization

Grignard reagents (R-Mg-X) are potent nucleophiles widely used in organic synthesis for forming new carbon-carbon bonds. wikipedia.org In the context of naphthalene derivatization, they can be used to introduce alkyl or aryl groups onto the naphthalene ring. nih.gov

A notable application involves the reaction of a Grignard reagent with a brominated naphthalene derivative. For example, the synthesis of 2-ethoxy-1-naphthoic acid starts with the preparation of 1-bromo-2-ethoxynaphthalene. This intermediate is then reacted with magnesium powder to form the corresponding Grignard reagent. Subsequent reaction with carbon dioxide (a Grignard reaction) followed by acidic workup yields the desired carboxylic acid. google.com

The preparation of Grignard reagents requires an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) and is sensitive to moisture and protic solvents. wikipedia.orggelest.com The reactivity of Grignard reagents can be influenced by the choice of solvent, with THF generally allowing for reactions at higher temperatures. gelest.com The derivatization of organotin compounds, for example, often employs alkylation with Grignard reagents to create more volatile compounds suitable for analysis. academie-sciences.frgreenrivertech.com.tw

Catalytic Systems in the Synthesis of Alkoxy-Substituted Naphthalenes

Catalytic systems play a pivotal role in the synthesis of alkoxy-substituted naphthalenes, offering high efficiency, selectivity, and the ability to perform transformations under mild conditions. These systems can be broadly classified as heterogeneous or homogeneous, with the latter often involving transition metal complexes.

Heterogeneous Catalysis (e.g., Zeolite-Based Catalysis and Shape Selectivity in Alkylation)

Zeolites are crystalline microporous aluminosilicates that serve as highly effective heterogeneous catalysts in various organic reactions, including the alkylation of naphthalenes. researchgate.netd-nb.info Their well-defined pore structures lead to shape selectivity, where the size and shape of the reactant molecules and the transition states determine the product distribution. researchgate.net

In the alkylation of naphthalene, zeolites like HY, H-beta, and ZSM-5 are commonly used. researchgate.netd-nb.info The acidity of the zeolite, particularly the presence of Brønsted acid sites, is a key factor in its catalytic activity. researchgate.net For instance, in the alkylation of naphthalene with long-chain olefins, HY zeolites have shown higher activity and selectivity for mono-alkylnaphthalenes compared to Hβ zeolites. researchgate.net Modification of zeolites, such as by impregnation with lanthanum oxide, can enhance their catalytic performance by optimizing the acidity. davidpublisher.com

The choice of zeolite can influence the regioselectivity of the alkylation. For example, in the alkylation of naphthalene with tert-butanol over HY zeolites, 2-(t-butyl)naphthalene is the primary monoalkylated product, and high selectivity for 2,6-di(t-butyl)naphthalene can be achieved. researchgate.net This shape selectivity is crucial for obtaining specific isomers, which can be difficult to separate otherwise. d-nb.info

Zeolite CatalystReactantsKey FindingsReference
HY, H-betaNaphthalene, t-butanolHY shows high selectivity for 2,6-di(t-butyl)naphthalene. H-beta is selective for 2-(t-butyl)naphthalene. researchgate.net
HY, HβNaphthalene, long-chain olefinsHY exhibits higher activity and mono-alkylnaphthalene selectivity than Hβ. researchgate.net
La-modified HYNaphthalene, methanolLa-impregnated β-zeolite shows the highest catalytic activity. davidpublisher.com
ZSM-5Naphthalene, methanolCatalytic performance is influenced by both acidity and textural properties of the nanosized zeolites. d-nb.info

Transition Metal Catalysis (e.g., Palladium-mediated cross-coupling reactions, Rhodium-catalyzed transformations)

Transition metal catalysis, particularly using palladium and rhodium, offers powerful and versatile methods for the synthesis of substituted naphthalenes. nobelprize.orgnih.govresearchgate.net

Palladium-mediated cross-coupling reactions are a cornerstone of modern organic synthesis. nobelprize.orgnih.gov Reactions like the Suzuki, Heck, and Stille couplings enable the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.orgnih.gov For instance, a palladium-catalyzed cross-electrophile coupling/C-H alkylation reaction has been developed for the dialkylation of 2-iodoanisoles. rsc.org In the case of 2-iodo-1-methoxynaphthalene, this reaction leads to a cyclized product after alkylation. rsc.org The synthesis of alkoxy-naphthalene moieties has also been achieved through palladium-catalyzed cross-coupling of bromothiophenes with organostannanes. scite.ai

Rhodium-catalyzed transformations are also valuable for synthesizing substituted naphthalenes. For example, rhodium-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes can produce isocoumarins, with the regioselectivity influenced by the coordination effects of the methoxy groups. mdpi.com

These transition metal-catalyzed reactions often proceed through a catalytic cycle involving steps like oxidative addition, transmetalation, and reductive elimination. nobelprize.org The choice of ligand coordinated to the metal center is crucial for controlling the reactivity and selectivity of the catalyst.

Comparative Analysis of Synthetic Pathway Efficiency, Regioselectivity, and Atom Economy

The selection of a synthetic pathway for this compound is a critical decision governed by factors such as yield, purity of the product, cost, and environmental impact. A comparative analysis of the primary synthetic methods highlights their respective advantages and disadvantages.

Efficiency: Efficiency is often measured by the chemical yield and the conditions required for the reaction. Palladium-catalyzed methods can be highly efficient, often providing high yields under mild conditions. acs.org However, the cost and sensitivity of the palladium catalyst and ligands can be a drawback. The Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, can also be very efficient, with PTC significantly increasing reaction rates and yields. crdeepjournal.orgresearchgate.net

Regioselectivity: This is a paramount concern in the synthesis of asymmetrically substituted naphthalenes. The Williamson ether synthesis is susceptible to a competing reaction known as C-alkylation, where the alkylating agent attacks the aromatic ring instead of the oxygen atom, leading to isomeric impurities. rsc.orgrsc.org The ratio of O- to C-alkylation is heavily influenced by the solvent, counter-ion, and temperature. rsc.org Palladium-catalyzed cross-coupling reactions, by their very nature of coupling at a specific pre-functionalized site (e.g., a halide), offer superior regioselectivity, ensuring the formation of the desired this compound isomer. Similarly, multi-step syntheses involving reactions like directed electrophilic cyclization are designed to provide high regiochemical control. nih.govnih.gov

Atom Economy: A concept central to green chemistry, atom economy measures how efficiently reactants are converted into the desired product. beilstein-journals.org Palladium-catalyzed cross-coupling reactions and Williamson ether synthesis are substitution reactions and thus have inherently lower atom economy compared to addition reactions, as they generate stoichiometric byproducts (e.g., salts). For example, in a Williamson synthesis using ethyl bromide and sodium 2-methoxynaphthoxide, sodium bromide is formed as a byproduct. Pathways involving catalytic cycles, such as the palladium-catalyzed methods, are advantageous as the catalyst is used in small amounts. Syntheses that build the ring system through cycloaddition or annulation reactions can potentially offer higher atom economy if designed efficiently. researchgate.net

The following tables provide a comparative overview of these synthetic methodologies.

Table 1: Comparative Analysis of Synthetic Pathway Efficiency
Synthetic PathwayTypical ReagentsGeneral ConditionsAdvantages in EfficiencyDisadvantages in Efficiency
Williamson Ether Synthesis2-Methoxynaphthol, Base (e.g., NaH, K₂CO₃), Ethyl Halide (EtBr, EtI)Varies from room temperature to reflux, dependent on reactivityWell-established, straightforward procedure.Can require harsh conditions; may result in moderate yields without optimization.
Phase-Transfer Catalysis (PTC) Enhanced Williamson Synthesis2-Methoxynaphthol, Base (e.g., NaOH), Ethyl Halide, PTC (e.g., TBAB)Often milder conditions (e.g., lower temperature) and shorter reaction times. biomedres.usIncreased reaction rates, higher yields, simpler workup. crdeepjournal.orgresearchgate.netRequires an additional catalyst, which may need to be separated from the product.
Palladium-Catalyzed Cross-Coupling1-Halo-2-methoxynaphthalene, Ethanol/Ethoxide, Pd-catalyst (e.g., Pd(OAc)₂), LigandMild to moderate temperatures (e.g., RT to 100°C). acs.orgacs.orgHigh yields, excellent functional group tolerance, mild conditions. acs.orgHigh cost and potential toxicity of palladium catalysts and ligands; requires pre-functionalized starting material.
Multi-step Synthesis (e.g., via RCM)Complex precursors (e.g., derived from isovanillin) researchgate.netMultiple reaction steps, each with specific conditions.Allows for construction of complex analogues from simple starting materials.Overall yield can be low due to the number of steps; can be labor-intensive.
Table 2: Comparative Analysis of Regioselectivity and Atom Economy
Synthetic PathwayRegioselectivity ControlKey Byproducts & Atom Economy
Williamson Ether SynthesisProne to C-alkylation, leading to isomeric impurities. rsc.orgrsc.org Selectivity is solvent and base dependent.Generates stoichiometric amounts of salt (e.g., NaBr), leading to moderate atom economy.
Phase-Transfer Catalysis (PTC) Enhanced Williamson SynthesisCan improve O-alkylation selectivity by modifying the reaction environment of the anion.Similar to standard Williamson synthesis; generates salt byproducts. The catalyst is used in sub-stoichiometric amounts.
Palladium-Catalyzed Cross-CouplingExcellent regioselectivity defined by the position of the halide on the starting material. acs.orggoogle.comGenerates stoichiometric salt byproducts. The high molecular weight of the catalyst and ligands can lower the overall process mass intensity, though they are used catalytically.
Multi-step Synthesis (e.g., via RCM)Regioselectivity is built-in through the synthetic design, often providing excellent control. researchgate.netAtom economy is highly dependent on the specific reactions in the sequence. Often involves protecting groups and reagents that are not incorporated into the final product, potentially leading to low overall atom economy.

Chemical Transformations and Reaction Mechanisms of 1 Ethoxy 2 Methoxynaphthalene

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the ether groups makes the naphthalene (B1677914) ring of 1-ethoxy-2-methoxynaphthalene particularly susceptible to electrophilic attack. buu.ac.th These reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile, proceeding through the formation of resonance-stabilized carbocation intermediates, often referred to as σ-complexes. buu.ac.thbuu.ac.th

Friedel-Crafts acylation is a key method for introducing acyl groups onto the naphthalene ring of alkoxy-substituted naphthalenes. smolecule.comntu.edu.tw This reaction typically employs an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a solid acid catalyst like a zeolite. smolecule.comntu.edu.twbas.bg For this compound, acylation with acetic anhydride can lead to the formation of various acetylated products. smolecule.com

The positions on the naphthalene ring are not equally reactive. In substrates like 2-methoxynaphthalene (B124790), which is structurally analogous to this compound, the C1 position is kinetically favored for acylation due to the strong activating and directing effect of the C2-methoxy group. ntu.edu.twbas.bgconicet.gov.ar However, this product can be sterically hindered. ntu.edu.tw Under thermodynamic control, or with specific catalysts, rearrangement can occur to yield the more stable 6-acyl isomer. ntu.edu.twgrafiati.comrsc.org

In the case of this compound, the two electron-donating groups (ethoxy at C1 and methoxy (B1213986) at C2) activate the ring towards electrophilic substitution. The primary products from Friedel-Crafts acylation are influenced by reaction conditions. smolecule.com Studies on the closely related 2-methoxynaphthalene show that solvent and temperature are critical factors. For instance, using carbon disulfide as a solvent tends to favor the 1-acetylated product, while nitrobenzene (B124822) promotes acylation at the 6-position. orgsyn.org Lower temperatures generally favor 1-acetylation. orgsyn.org The use of heterogeneous catalysts like zeolites can also control the isomer distribution, with the pore structure of the zeolite influencing which isomer is preferentially formed. ntu.edu.twgrafiati.comnih.gov For example, with 2-methoxynaphthalene, H-beta zeolite can show high selectivity towards the 6-acylated isomer. ntu.edu.tw

The acylation of this compound can yield isomers such as 1-acetyl-2-methoxynaphthalene (B1617039) and 2-acetyl-6-methoxynaphthalene, with the product ratio being dependent on the specific catalysts and conditions employed. smolecule.com

Table 1: Factors Influencing Regioselectivity in the Acylation of Alkoxynaphthalenes

FactorConditionPredominant Isomer (based on 2-methoxynaphthalene studies)Reference
Control Kinetic1-acyl-2-methoxynaphthalene ntu.edu.twconicet.gov.ar
Control Thermodynamic6-acyl-2-methoxynaphthalene ntu.edu.twrsc.org
Solvent Carbon Disulfide1-acetyl-2-methoxynaphthalene orgsyn.org
Solvent Nitrobenzene2-acetyl-6-methoxynaphthalene orgsyn.org
Catalyst Zeolite H-beta2-acetyl-6-methoxynaphthalene ntu.edu.tw
Temperature Lower Temperatures1-acetyl-2-methoxynaphthalene orgsyn.org

The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion (or a complex of the acylating agent with the Lewis acid). ntu.edu.twstackexchange.com This electrophile then attacks the electron-rich naphthalene ring. stackexchange.com

The proposed mechanism for the acylation of alkoxynaphthalenes involves the following steps:

Formation of the Electrophile: The acylating agent (e.g., acetic anhydride) reacts with the Lewis acid catalyst (e.g., AlCl₃) to form an acylium ion (CH₃CO⁺). ntu.edu.twconicet.gov.ar

Electrophilic Attack: The acylium ion attacks one of the activated positions of the this compound ring, forming a resonance-stabilized carbocation intermediate (σ-complex or arenium ion). buu.ac.thstackexchange.com The stability of this intermediate determines the preferred position of attack.

Deprotonation: A base (like AlCl₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final acetylated product. stackexchange.com

In some cases, the initially formed kinetic product (e.g., acylation at the C1 or C8 position) can undergo rearrangement to the thermodynamically more stable isomer (e.g., at the C6 position). ntu.edu.twrsc.org This rearrangement can be facilitated by the catalyst and higher reaction temperatures. ntu.edu.tw Deacylation, the reverse reaction, can also occur, particularly at higher temperatures. ntu.edu.twgrafiati.com

Acylation Reactions (e.g., Friedel-Crafts Acylation)

Oxidation and Reduction Reactions

The electron-rich nature of this compound also makes it susceptible to oxidation and reduction reactions, leading to the formation of naphthoquinones and hydrogenated derivatives, respectively.

The oxidation of alkoxynaphthalenes can yield naphthoquinones, a class of compounds with a quinone moiety fused to a benzene (B151609) ring. acs.orgbeilstein-journals.org The oxidation of 1-methoxynaphthalene (B125815) and 2-methoxynaphthalene by reagents like manganic acetate (B1210297) has been studied, providing insight into the likely oxidative behavior of this compound. acs.orgacs.org These reactions are believed to proceed via an initial electron transfer from the aromatic ether to the oxidizing agent, forming a cation radical intermediate. acs.org This intermediate then reacts further to form the final quinone product. acs.org

For example, the oxidation of 2-methoxynaphthalene can yield 2-methoxy-1,4-naphthoquinone (B1202248). acs.org Similarly, 1-methoxynaphthalene can be oxidized, and its derivatives are used in the synthesis of various bromonaphthoquinones. researchgate.netacs.org Given this reactivity, it is plausible that the oxidation of this compound would lead to the formation of corresponding ethoxy-methoxy-naphthoquinone derivatives. Naphthoquinones themselves are important synthetic intermediates and are present in many natural products. beilstein-journals.org The synthesis of 2-methoxy-1,4-naphthoquinone can also be achieved from lawsone (2-hydroxy-1,4-naphthoquinone) or 2-chloro-1,4-naphthoquinone. ontosight.aiprepchem.com

Reduction of the naphthalene ring system can lead to the formation of partially hydrogenated derivatives. Photoamination of 2-alkoxynaphthalenes in the presence of an amine has been shown to produce 1-alkylamino-2-alkoxy-1,4-dihydronaphthalenes. oup.com This reaction proceeds via a photochemical electron transfer mechanism. oup.com This suggests that this compound could undergo similar photo-reductive amination to yield the corresponding 1,4-dihydro derivative.

Another pathway to dihydro derivatives is through biooxidation. The oxidation of 2-methoxynaphthalene by various bacteria containing dioxygenase enzymes yields cis-dihydroxy-dihydronaphthalene metabolites. nih.gov For example, organisms containing toluene (B28343) dioxygenase or naphthalene dioxygenase convert 2-methoxynaphthalene into products like (1R,2S)-dihydroxy-7-methoxy-1,2-dihydronaphthalene and (1R,2S)-dihydroxy-6-methoxy-1,2-dihydronaphthalene. nih.gov These reactions demonstrate that the aromatic rings of alkoxynaphthalenes can be stereoselectively reduced and functionalized by enzymatic systems to form chiral dihydro derivatives.

Photochemical Reactions and Photo-Induced Processes

While direct photochemical studies on this compound are not extensively detailed in the literature, the behavior of related alkoxynaphthalenes provides significant insight into its likely photo-induced transformations. The photodimerization of 2-alkoxynaphthalenes, such as 2-methoxynaphthalene and 2-ethoxynaphthalene (B165321), is a well-documented process that occurs upon UV irradiation. publish.csiro.aupublish.csiro.au

These reactions typically yield photodimers where two naphthalene units are linked. Research has led to the isolation of derivatives of both cis and trans photodimers. publish.csiro.aupublish.csiro.au For instance, the irradiation of 2-methoxynaphthalene produces a trans-dimer as well as a ketone derivative possessing a cis configuration between the two naphthalene moieties. publish.csiro.aupublish.csiro.au An analogous ketone product is also formed from the irradiation of 2-ethoxynaphthalene. publish.csiro.aupublish.csiro.au The formation of these products involves bonding between the substituted rings of two reactant molecules, resulting in a saturated ring system. publish.csiro.au

The reaction environment can influence the outcome of these photodimerizations. In micellar media, for example, the photodimerization of alkoxynaphthalenes can be controlled to favor specific isomers. core.ac.uk The use of micelles with bromide counterions has been shown to enhance the formation of triplet-state derived trans dimers by promoting intersystem crossing. core.ac.uk Other photo-induced reactions observed for related naphthalenes include photoamination, where an amine group is added to the naphthalene ring via an electron transfer mechanism. researchgate.net

Metal Complexation and Coordination Chemistry

Coordination compounds consist of a central metal atom or ion bonded to surrounding molecules or ions known as ligands. libretexts.orgncert.nic.in this compound and its analogs can participate in metal complexation, where the oxygen atoms of the alkoxy groups act as electron-donating sites, facilitating interactions with metal centers. These interactions are pivotal in numerous metal-catalyzed reactions.

Studies have indicated that this compound can form complexes with metal ions, which may enhance its catalytic properties. smolecule.com A key area where this is observed is in cross-coupling reactions, which are fundamental to forming carbon-carbon bonds. Nickel complexes, in particular, have been shown to be effective catalysts for activating the robust carbon-oxygen (C–O) bonds of aryl ethers like alkoxynaphthalenes. nih.gov For example, the activation of the aryl C–O bond in 2-methoxynaphthalene can be facilitated by a nickel catalyst in conjunction with a Lewis acid such as trimethylaluminum (B3029685) (AlMe₃). rsc.org In this process, a Lewis acid/base adduct forms between the methoxy group and the aluminum compound, which then interacts with the nickel center. rsc.org

Similarly, palladium-based catalytic systems are used for cross-coupling reactions involving alkoxynaphthalenes. In one such system, a chiral diamine ligand on a palladium center was used in a coupling reaction with 1-iodo-2-methoxynaphthalene. chinesechemsoc.org The methoxy group of the naphthalene substrate was found to be crucial, as it interacts with an alkali metal cation that is part of a larger host-guest complex, influencing the reaction's selectivity. chinesechemsoc.org These examples highlight the role of the alkoxy groups in coordinating with metal species, either directly or indirectly, to facilitate chemical transformations.

Biotransformation Pathways

Biotransformation refers to the chemical alteration of substances by living organisms or enzyme preparations. For this compound and related compounds, these transformations are primarily oxidative and are mediated by enzymes like cytochromes P450. The focus here is on the chemical products resulting from these enzymatic processes.

Enzyme-Mediated Hydroxylation

Enzymes, particularly cytochrome P450s, are capable of hydroxylating aromatic compounds with high specificity. The biotransformation of 1-methoxynaphthalene and 1-ethoxynaphthalene (B1581650) has been studied using E. coli cells engineered to express specific P450 enzymes. researchgate.net

When exposed to E. coli expressing the cyanobacterial cytochrome P450 enzyme CYP110E1, 1-ethoxynaphthalene was converted to 5-ethoxynaphthalen-1-ol. researchgate.net In a separate system, wild-type cytochrome c peroxidase was shown to catalyze the hydroxylation of 1-methoxynaphthalene, albeit with a low turnover number. nih.gov However, protein engineering of these enzymes can significantly enhance their activity. nih.gov The initial product of 1-methoxynaphthalene hydroxylation by P450 peroxygenases is 4-methoxy-1-naphthol. researchgate.netrsc.org

SubstrateEnzyme SystemHydroxylated ProductReference
1-MethoxynaphthaleneCytochrome P450 Peroxygenase (e.g., CYP175A1)4-Methoxy-1-naphthol researchgate.netrsc.org
1-EthoxynaphthaleneE. coli expressing CYP110E15-Ethoxynaphthalen-1-ol researchgate.net
1-MethoxynaphthaleneCytochrome c PeroxidaseHydroxylated 1-methoxynaphthalene nih.gov

Oxidative Aryl Coupling and Dimerization Products

The hydroxylated intermediates formed during biotransformation can undergo further enzymatic reactions. A prominent subsequent pathway is oxidative aryl coupling, which leads to the formation of dimeric products.

The initial product of 1-methoxynaphthalene hydroxylation, 4-methoxy-1-naphthol, is a substrate for further oxidation. rsc.org The peroxidase-like activity of enzymes like CYP175A1 can mediate the oxidative dimerization of this intermediate. rsc.orgrsc.org This process involves several transient radical intermediates and results in the formation of a colored dye known as Russig's blue, which has the chemical structure 4,4′-dimethoxy-[2,2′]-binaphthalenylidene-1,1′-dione. rsc.orgnih.gov

A similar pathway has been observed for 1-ethoxynaphthalene. Biotransformation studies using E. coli expressing a mutant P450 enzyme (pFusionF87V) showed that 1-ethoxynaphthalene undergoes oxidative aryl coupling to produce 4,4'-diethoxy-[2,2'-binaphthalene]-1,1'-diol. researchgate.net This demonstrates that the initial hydroxylation product is further oxidized to create a dimeric structure.

Original SubstrateIntermediateEnzyme SystemDimerization ProductReference
1-Methoxynaphthalene4-Methoxy-1-naphtholCYP175A14,4′-Dimethoxy-[2,2′]-binaphthalenylidene-1,1′-dione (Russig's blue) rsc.orgnih.gov
1-EthoxynaphthaleneHydroxylated 1-ethoxynaphthaleneE. coli expressing pFusionF87V4,4'-Diethoxy-[2,2'-binaphthalene]-1,1'-diol researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of 1 Ethoxy 2 Methoxynaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic compounds by mapping the carbon-hydrogen framework. While direct experimental spectra for 1-ethoxy-2-methoxynaphthalene are not widely published, its expected spectral features can be reliably predicted based on established principles and data from closely related analogs like 1-methoxynaphthalene (B125815), 2-ethoxynaphthalene (B165321), and other substituted naphthalenes. chemicalbook.comoup.comnist.gov

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. In this compound, distinct signals would be expected for the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the ethoxy and methoxy (B1213986) groups.

The six aromatic protons would appear in the downfield region, typically between 7.0 and 8.3 ppm, due to the deshielding effect of the aromatic ring current. The specific substitution pattern (alkoxy groups at C1 and C2) would lead to a complex splitting pattern. For instance, the proton at C8 is often the most deshielded in 1-substituted naphthalenes and would likely appear as a doublet around 8.1-8.3 ppm. chemicalbook.com The protons on the substituted ring (H-3 and H-4) and the unsubstituted ring (H-5, H-6, H-7, H-8) would show characteristic coupling patterns (doublets, triplets, or multiplets) based on their relationship to neighboring protons.

The aliphatic protons would appear in the upfield region. The methoxy group (–OCH₃) protons would yield a sharp singlet at approximately 3.9-4.0 ppm. rsc.org The ethoxy group (–OCH₂CH₃) would produce a quartet for the methylene (B1212753) (–OCH₂) protons around 4.1-4.3 ppm, coupled to the methyl protons, and a triplet for the terminal methyl (–CH₃) protons around 1.4-1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons (H-3 to H-8)7.0 - 8.3Multiplets, Doublets
Ethoxy -CH₂-~4.2Quartet (q)
Methoxy -CH₃~4.0Singlet (s)
Ethoxy -CH₃~1.5Triplet (t)

Carbon (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. For this compound, twelve distinct signals would be expected. The ten carbons of the naphthalene ring would resonate in the aromatic region (105-160 ppm). The two carbons bearing the oxygen atoms (C1 and C2) would be the most downfield in this region due to the strong deshielding effect of the electronegative oxygen atoms, likely appearing between 145 and 157 ppm. rsc.orgchemicalbook.com The remaining eight aromatic carbons would have shifts determined by their position relative to the substituents.

The aliphatic carbons of the ethoxy and methoxy groups would appear in the upfield region. The methoxy carbon (–OCH₃) signal is expected around 55-57 ppm. rsc.org For the ethoxy group, the methylene carbon (–OCH₂) would be found further downfield at approximately 64-66 ppm, while the methyl carbon (–CH₃) would be the most upfield signal, around 14-16 ppm. oup.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C1, C2 (Substituted)145 - 157
Aromatic C3-C10105 - 136
Ethoxy -CH₂-~65
Methoxy -CH₃~56
Ethoxy -CH₃~15

To overcome the limitations of 1D NMR, especially in molecules with complex and overlapping signals, multi-dimensional NMR techniques are employed.

¹⁷O NMR: Oxygen-17 NMR is a specialized technique that directly probes the oxygen atoms in a molecule. However, its application is limited by the very low natural abundance (0.037%) and the quadrupolar nature of the ¹⁷O nucleus, which results in broad signals. ualberta.cablogspot.com For this compound, two distinct signals would be expected for the two ether oxygens. Based on data for similar dialkyl and aryl ethers, these signals would likely appear in the range of -50 to +100 ppm relative to H₂O. rsc.orgresearchgate.net Obtaining a spectrum would almost certainly require isotopic enrichment, a costly and complex process. chemrxiv.org

COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.il A COSY spectrum of this compound would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. It would also reveal the coupling network among the aromatic protons, helping to assign their specific positions on the naphthalene ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. hmdb.ca An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a correlation between the methoxy proton singlet and its carbon signal (~56 ppm) and connect the aromatic protons to their respective aromatic carbons. This is invaluable for unambiguous assignment of the carbon skeleton. google.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). researchgate.net This is crucial for piecing together the entire molecular structure, especially for identifying quaternary (non-protonated) carbons. In this molecule, HMBC would show correlations from the methoxy protons to the C2 carbon and the C1 carbon. Similarly, correlations from the ethoxy methylene protons would be seen to the C1 carbon. These long-range correlations are essential to confirm the substitution pattern on the naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.govnih.gov This precision allows for the determination of a unique elemental formula for the molecular ion. The molecular formula of this compound is C₁₃H₁₄O₂. Using the exact masses of the most abundant isotopes (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491), the theoretical monoisotopic mass can be calculated. libretexts.org

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₄O₂
Nominal Mass202 Da
Theoretical Monoisotopic Mass202.09938 Da

An HRMS measurement confirming a mass of 202.0994 ± 0.0005 Da would provide strong evidence for the C₁₃H₁₄O₂ formula, distinguishing it from other isomers or compounds with the same nominal mass.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint. chemguide.co.uk

For this compound (M), the molecular ion peak (M⁺˙) would be observed at m/z = 202. Common fragmentation pathways for ethers involve cleavage of the C-O bonds. Key expected fragments would include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl-oxygen bond would result in a stable ion at m/z = 173. This is often a prominent peak for ethoxy aromatics.

Loss of a methyl radical (•CH₃): Cleavage of the methyl-oxygen bond would yield a fragment at m/z = 187.

McLafferty Rearrangement: The ethoxy group can undergo a McLafferty rearrangement, leading to the loss of ethene (C₂H₄) and the formation of an ion at m/z = 174. libretexts.org

Loss of formaldehyde (B43269) (CH₂O): Subsequent fragmentation of the m/z 173 ion could involve the loss of formaldehyde from the methoxy group, leading to a fragment at m/z = 143.

Naphthalene core fragments: The base peak in the mass spectrum of 1-methoxynaphthalene is often the naphthyl cation at m/z 128 or related fragments. nist.gov Similar stable aromatic ions would be expected for this compound.

Analysis of these characteristic fragment ions allows for the confirmation of the different structural units within the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for the structural analysis of molecules. These complementary methods provide detailed information about the vibrational modes within a molecule, allowing for functional group identification and conformational analysis. doitpoms.ac.ukksu.edu.sa

The vibrational spectra of aromatic ethers like this compound are characterized by a series of distinct bands corresponding to the various functional groups present. The analysis of these bands is crucial for confirming the molecular structure. For a related compound, 1-methoxynaphthalene, the solid-phase FTIR and FT-Raman spectra have been extensively studied. The vibrational modes can be categorized into in-plane (A′) and out-of-plane (A″) vibrations based on the molecule's C-s point group symmetry.

Key vibrational modes for naphthalene derivatives include:

Aromatic C-H stretching: These vibrations typically appear in the high-frequency region of the spectrum, generally between 3000 and 3100 cm⁻¹.

Aliphatic C-H stretching: The ethoxy and methoxy groups give rise to symmetric and asymmetric C-H stretching vibrations of the methyl and methylene groups, usually observed in the 2850-3000 cm⁻¹ range.

C-O-C stretching: The ether linkages are characterized by strong asymmetric and symmetric stretching vibrations. For aromatic ethers, these bands are typically found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Naphthalene ring vibrations: The C=C stretching vibrations of the naphthalene ring system produce a series of bands in the 1650-1400 cm⁻¹ region.

In-plane and out-of-plane C-H bending: These vibrations occur at lower frequencies and provide further structural information.

Normal coordinate analysis (NCA) can be employed to assign the observed vibrational bands to specific molecular motions, supported by computational methods like Density Functional Theory (DFT). researchgate.net The potential energy distribution (PED) calculated from these analyses helps in making a definitive assignment for each vibrational mode.

A representative table of expected vibrational frequencies for this compound based on data from similar compounds is provided below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Type
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch (CH₃, CH₂)3000-2850IR, Raman
Aromatic C=C Stretch1650-1400IR, Raman
Asymmetric C-O-C Stretch (Aryl-O)1275-1200IR
Symmetric C-O-C Stretch (Aryl-O)1075-1020IR
Asymmetric C-O-C Stretch (Alkyl-O)1150-1085IR

Note: This table is illustrative and actual peak positions can vary.

The flexibility of the ethoxy and methoxy groups allows for the existence of different rotational isomers (conformers). Vibrational spectroscopy is a sensitive technique for studying this conformational isomerism. nih.gov The relative intensities of certain vibrational bands can change with temperature or solvent polarity, reflecting a shift in the conformational equilibrium. nih.gov

For instance, studies on related methoxy-substituted compounds have shown that different conformers (e.g., cisoid, skewed, and transoid) can coexist in the gas phase and in solution. nih.gov The presence of multiple conformers can lead to the splitting of vibrational bands in the spectra of solutions. nih.gov By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformations in different environments can be determined. nih.gov For example, in 2-methoxy-1,2-diphenylethanone, ab initio calculations revealed three stable conformers, and a comparison with experimental dipole moments indicated the presence of two conformers in solution. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. rsc.org This technique provides insights into the electronic structure and chromophoric properties of compounds like this compound. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. jasco-global.com

The naphthalene ring system is the primary chromophore in this compound. The electronic spectrum is dominated by π → π* transitions, which are characteristic of aromatic systems and generally have high molar absorptivity (ε). cutm.ac.in The presence of the ethoxy and methoxy substituents, which are auxochromes, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted naphthalene.

The electronic transitions observed in UV-Vis spectra are governed by selection rules. ubbcluj.ro The key transitions for this type of molecule involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). ubbcluj.ro

A typical UV-Vis spectrum for a naphthalene derivative would show several absorption bands. For example, simple aromatic compounds often exhibit bands around 270-350 nm with low intensity, which can be attributed to n-π* transitions if heteroatoms with lone pairs are present. cutm.ac.in More intense bands from π-π* transitions are also expected.

Transition TypeTypical λmax Range (nm)Molar Absorptivity (ε)
π → π200 - 400High (1,000 - 50,000)
n → π270 - 350Low (10 - 1,000)

Note: This table provides general ranges. Specific values depend on the exact molecular structure and solvent.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on molecular geometry, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction studies on derivatives of this compound can reveal detailed information about bond lengths, bond angles, and torsional angles. For instance, in a related compound, 2-methoxynaphthalene-1-carbaldehyde, the aldehyde and methoxy groups were found to be slightly twisted away from the naphthalene ring system. nih.gov

In the crystal structure of 1,8-diaroylated 2,7-dimethoxynaphthalene (B1218487) derivatives, the aroyl groups are twisted away from the naphthalene ring. iucr.org The dihedral angle between the planes of the substituent groups and the naphthalene ring is a key parameter determined from crystallographic data. iucr.org For a 1,8-diaroylated naphthalene with ethoxy groups, the dihedral angle between the 4-ethoxyphenyl groups and the naphthalene ring system was found to be 75.62 (13)°. iucr.org Such studies show that the bulky substituents on the naphthalene core adopt specific conformations to minimize steric hindrance.

X-ray crystallography also elucidates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. scispace.com Weak intermolecular forces, such as C—H⋯O hydrogen bonds and π–π stacking interactions, are often crucial in stabilizing the crystal structure. iucr.org

In the crystal structure of 2-methoxynaphthalene-1-carbaldehyde, molecules are linked through intermolecular C–H⋯O hydrogen bonds, forming chains. nih.gov Similarly, in other naphthalene derivatives, C—H⋯O interactions are observed to play a significant role in the crystal packing. iucr.orgresearchgate.net For example, in the crystal structure of (2E)-3-(6-methoxynaphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one, molecules are linked into sheets by a combination of C—H⋯O and C—H⋯π hydrogen bonds. grafiati.com The analysis of these interactions is fundamental to understanding the supramolecular chemistry of these compounds. mdpi.com

A table summarizing typical intermolecular interaction geometries is presented below.

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
C—H⋯O Hydrogen BondC12—H12C⋯O1ⁱ0.962.463.362 (4)156 (6) nih.gov

Note: Data is for 2-methoxynaphthalene-1-carbaldehyde. Symmetry code: (i) x, -1/2-y, 1/2+z.

Theoretical and Computational Investigations of 1 Ethoxy 2 Methoxynaphthalene Reactivity and Structure

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It has become a popular and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.org DFT would be the method of choice for determining the most stable three-dimensional arrangement of atoms in 1-ethoxy-2-methoxynaphthalene, a process known as geometry optimization.

By minimizing the energy of the molecule with respect to the positions of its nuclei, DFT calculations can predict key structural parameters. For this compound, this would include the bond lengths between the carbon, oxygen, and hydrogen atoms, the bond angles defining the shape of the naphthalene (B1677914) core and its alkoxy substituents, and the dihedral angles describing the orientation of the ethoxy and methoxy (B1213986) groups relative to the aromatic ring.

Once the optimized geometry is found, the same DFT methods can be used to calculate the vibrational frequencies of the molecule. This analysis predicts the frequencies of infrared (IR) and Raman spectroscopic peaks. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C aromatic ring vibrations, or C-O-C ether bond stretches. This theoretical vibrational spectrum would be a critical tool for interpreting experimentally obtained spectra of this compound, helping to confirm its structure and purity.

Despite the power of this methodology, no specific studies have been published that report the DFT-optimized geometry or calculated vibrational frequencies for this compound. Consequently, no data tables of these properties can be presented.

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters. mdpi.com These methods are capable of providing highly accurate results, though often at a greater computational expense than DFT. mdpi.com They are particularly valuable for calculating precise energetic and thermodynamic properties.

For this compound, high-level ab initio calculations could be employed to determine its gas-phase enthalpy of formation (ΔfH°). This fundamental thermodynamic quantity represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. Such calculations typically involve a multi-step process, starting with geometry optimization and vibrational frequency calculations, followed by single-point energy calculations with very large and sophisticated basis sets and high levels of electron correlation theory (e.g., coupled-cluster methods).

Other thermodynamic properties, such as standard entropy (S°) and heat capacity (Cp), can also be computed from the vibrational frequencies and molecular structure using statistical mechanics. data.gov These data are crucial for understanding the stability of the molecule and its behavior in chemical equilibria.

Currently, there are no published ab initio studies providing the gas-phase enthalpy of formation or other high-level thermodynamic properties specifically for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes and interactions with the environment, such as a solvent. nih.govnih.gov

For a flexible molecule like this compound, which has rotatable bonds in its ethoxy and methoxy side chains, MD simulations would be essential for exploring its conformational space. This involves identifying the different low-energy spatial arrangements (conformers) of the molecule and determining their relative populations and the energy barriers for interconversion.

Furthermore, MD simulations can explicitly model the effect of a solvent on the structure and dynamics of this compound. By surrounding the molecule with solvent molecules (e.g., water, ethanol), the simulations can reveal how intermolecular interactions, such as hydrogen bonding or van der Waals forces, influence its preferred conformation and behavior in solution. This is particularly important for understanding its properties in a realistic chemical environment.

A review of the scientific literature indicates that no molecular dynamics simulation studies have been conducted and published for this compound.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and optical properties. Methods like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analysis are standard tools for this purpose.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the key orbitals involved in chemical reactions. physchemres.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. physchemres.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. chalcogen.ro Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are most likely to be involved in electrophilic or nucleophilic attacks.

No published studies are available that report the HOMO-LUMO energies or the HOMO-LUMO gap for this compound. Therefore, a data table of these electronic properties cannot be compiled.

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. researchgate.net This method provides detailed information about charge distribution on atoms and the nature of bonding.

A key feature of NBO analysis is its ability to quantify intramolecular interactions, such as hyperconjugation. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. For this compound, this analysis could reveal, for example, the stabilizing interactions between the oxygen lone pairs of the alkoxy groups and the antibonding orbitals of the naphthalene ring system. The strength of these interactions is calculated as a second-order perturbation energy (E(2)), providing a quantitative measure of intramolecular charge transfer and resonance effects. researchgate.net

As with the other computational methods, there are no specific NBO analysis studies for this compound in the published scientific literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical and computational chemistry offers a powerful lens for investigating the reactivity of this compound at a molecular level. By employing quantum mechanical calculations, researchers can map out the potential energy surfaces of various reactions, identify stable intermediates, and characterize the fleeting transition states that connect them. These investigations provide deep insights into reaction feasibility, regioselectivity, and the electronic and structural dynamics that govern chemical transformations.

A primary focus of such computational studies is the elucidation of mechanisms for key reaction types, such as electrophilic aromatic substitution, oxidation, and metal-catalyzed cross-coupling reactions. For instance, in an electrophilic attack on the naphthalene core, computational models can predict the most likely sites of substitution by calculating the energies of the intermediate sigma complexes (also known as Wheland intermediates). The ethoxy and methoxy groups, being electron-donating, activate the naphthalene ring, and theoretical calculations can quantify their directing effects. The relative stability of the carbocation intermediates formed upon attack at different positions on the ring dictates the regiochemical outcome.

Density Functional Theory (DFT) is a commonly employed method for these studies, often using functionals like B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311+G(d,p)). These methods are used to perform geometry optimizations of reactants, products, intermediates, and transition states. A transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.netresearchgate.net

For example, a computational study on the oxidation of naphthalene by hydroxyl radicals has shown that the reaction can proceed via either H-atom abstraction or OH-addition pathways. researchgate.netacs.org Similar studies on this compound would involve calculating the activation barriers for these competing pathways to determine the predominant mechanism under specific conditions. The calculated geometries of the transition states would reveal the extent of bond breaking and bond formation at the peak of the energy barrier.

Furthermore, computational methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the intended reactants and products, providing a complete picture of the reaction pathway. The insights gained from these computational elucidations are invaluable for designing new synthetic routes and for understanding the compound's stability and degradation pathways. scribd.com

Illustrative Data: Hypothetical Transition State Analysis for Nitration

To illustrate the type of data generated, the following table presents hypothetical activation energies for the formation of the sigma complex during the nitration of this compound at various positions. These values are not from actual experimental or computational work but represent the expected trends based on the directing effects of the alkoxy groups.

Position of AttackHypothetical Activation Energy (kcal/mol)Key Stabilizing Interactions Noted in Computation
415.2Resonance stabilization from both -OEt and -OMe groups
317.8Resonance stabilization from -OMe group
519.5Inductive stabilization; minor resonance
620.1Inductive stabilization
719.8Inductive stabilization; minor resonance
818.9Steric hindrance from peri-OEt group; resonance stabilization

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry provides a robust framework for predicting the spectroscopic properties of molecules like this compound, offering a powerful complement to experimental characterization. By solving the Schrödinger equation with various levels of approximation, it is possible to calculate the parameters that underpin different spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. nih.gov The gauge-including atomic orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. acs.org These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org Theoretical predictions can help in the assignment of complex spectra, especially for the aromatic region of this compound where signals may be closely spaced. researchgate.net Furthermore, spin-spin coupling constants (J-couplings) can also be computed, providing through-bond connectivity information that aids in structural elucidation. soton.ac.uknih.gov

Infrared (IR) Spectroscopy: Theoretical models are highly effective at predicting vibrational spectra. researchgate.netru.nl The first step involves optimizing the molecular geometry to find its minimum energy structure. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. samipubco.com This analysis yields the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies often exhibit a systematic overestimation compared to experimental values, which can be corrected using empirical scaling factors. researchgate.net These predicted spectra allow for the assignment of specific absorption bands to the vibrational modes of the molecule, such as C-H stretches, C-O stretches, and aromatic ring vibrations.

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). ijcesen.com This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. rsc.org For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) for the π → π* transitions within the naphthalene system. The results can reveal how the ethoxy and methoxy substituents modify the electronic structure and shift the absorption bands compared to unsubstituted naphthalene. uobabylon.edu.iq

Illustrative Data Tables: Predicted Spectroscopic Parameters

The following tables present hypothetical spectroscopic data for this compound, as would be predicted from theoretical models. These values are for illustrative purposes to demonstrate the output of such calculations.

Table: Predicted ¹³C NMR Chemical Shifts (δ, ppm) referenced to TMS

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-OEt)148.5
C2 (-OMe)155.2
C3103.1
C4120.8
C4a127.3
C5124.5
C6122.9
C7126.0
C8115.6
C8a134.7
-OC H₂CH₃64.9
-OCH₂C H₃14.8
-OC H₃56.1

Table: Predicted Major IR Absorption Frequencies (cm⁻¹) and Assignments

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3065Aromatic C-H Stretch
2980Aliphatic C-H Stretch (asymmetric)
2935Aliphatic C-H Stretch (symmetric)
1625Aromatic C=C Stretch
1510Aromatic C=C Stretch
1260Aryl-O Stretch (asymmetric)
1040Aryl-O Stretch (symmetric)

Table: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

Electronic TransitionPredicted λ_max (nm)
¹Lₐ ← ¹A295
¹Bₐ ← ¹A250
¹Bₑ ← ¹A225

Strategic Applications in Complex Organic Synthesis

Precursor Role in the Synthesis of Highly Functionalized Naphthalene (B1677914) Scaffolds

The synthesis of multisubstituted naphthalenes is a significant objective in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. slideshare.net However, controlling the reactivity and selectivity in electrophilic aromatic substitutions to create highly functionalized naphthalenes can be challenging. slideshare.net Alkoxy-substituted naphthalenes like 1-ethoxy-2-methoxynaphthalene are valuable precursors in this context. The existing ethoxy and methoxy (B1213986) groups act as powerful directing groups, influencing the position of subsequent functionalization on the aromatic ring.

For instance, aroylated dimethoxynaphthalenes, which are structurally related, undergo curious reactions such as reversible aroylation and dual aroylation mediated by Lewis acids. rsc.org The specific positioning of alkoxy groups is crucial in directing these transformations. rsc.org In a similar vein, this compound can be strategically modified. Its alkoxy groups can be selectively cleaved or transformed, and they direct further electrophilic additions, allowing for the stepwise and controlled introduction of new functional groups. This positions the compound as a key starting material for building complex, highly substituted naphthalene-based molecules that would be difficult to access through other methods. slideshare.netnih.gov Efficient synthetic methods, such as those involving cycloaddition reactions of arynes with functionalized 2-pyrones, highlight the modern approaches used to build such scaffolds, where precursors bearing alkoxy groups are instrumental. slideshare.netresearchgate.net

Intermediate in the Chemical Synthesis of Dyes and Pigments

Naphthalene and its derivatives are fundamental components in the dye and pigment industry due to their chromophoric nature. thieme-connect.comthieme-connect.de The naphthalene core of this compound, enhanced by the presence of the electron-donating ethoxy and methoxy groups (auxochromes), makes it a useful intermediate for the synthesis of various colorants. thieme-connect.com These auxochromes can intensify and modify the color of the resulting dye molecule.

The general principle involves using a naphthalene-based intermediate in a coupling reaction to form a larger, conjugated system that absorbs light in the visible spectrum. For example, disperse dyes are often synthesized by diazotizing an aromatic amine and coupling it with a naphthalene-based compound. baranlab.org While specific examples detailing the use of this compound are proprietary, related compounds like 2-ethoxynaphthalene (B165321) and other naphthalene derivatives are cited as precursors for dyes and pigments. thieme-connect.debeilstein-journals.org The utility of this compound lies in its ability to be functionalized further, allowing for the fine-tuning of the electronic properties of the final dye molecule to achieve desired colors and performance characteristics like lightfastness.

Development of Catalytic Precursors (e.g., for palladium-catalyzed cross-coupling reactions)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern synthesis. nih.gov While this compound is often a substrate in these reactions, it can also serve as a precursor to components of the catalytic system itself, such as ligands or organometallic reagents.

The development of effective catalysts often relies on ligands with specific steric and electronic properties. nih.gov The naphthalene backbone of this compound can be functionalized to create novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. Furthermore, the compound can be converted into a reactive organometallic species that participates in a catalytic cycle. A key step in this process is often regioselective lithiation, where a hydrogen atom on the aromatic ring is replaced by lithium. Studies on the related compound 1-methoxynaphthalene (B125815) have shown that the lithiation position can be controlled by the choice of reagent, yielding either the kinetically or thermodynamically favored product. youtube.com This principle can be extended to this compound, where the combined directing effects of the ethoxy and methoxy groups would allow for the creation of specific lithiated intermediates. These intermediates can then be transmetalated with palladium or other metals to generate well-defined organometallic precursors for use in cross-coupling reactions. youtube.comscirp.org

Utilization in Cascade and Domino Reactions for Chemical Diversity

Cascade reactions, also known as domino or tandem reactions, are highly efficient chemical processes where multiple bond-forming events occur in a single operation without isolating intermediates. These reactions are prized for their ability to rapidly generate molecular complexity from simple starting materials, aligning with the principles of green chemistry by reducing waste, time, and resources.

The functional groups of this compound make it a suitable candidate for designing cascade sequences. The electron-rich naphthalene core can participate in cycloadditions or electrophilic additions, while the alkoxy groups can influence subsequent intramolecular cyclizations or rearrangements. Although a specific cascade reaction starting directly from this compound is not prominently documented in general literature, the closely related 2-methoxynaphthalene (B124790) has been used in reactions initiated by an electron-donor-acceptor (EDA) complex, a strategy that can trigger radical cascade cyclizations. Furthermore, general methods for the synthesis of highly functionalized naphthalenes often employ domino reactions. For instance, a sequence involving an initial SN2' displacement followed by an SNAr ring closure on an activated aromatic ring represents a powerful domino approach to building the naphthalene core. The inherent reactivity of the this compound scaffold makes it a promising substrate for such elegant and efficient transformations to create diverse chemical libraries.

Generation of Chiral Synthons via Biocatalytic Transformations

Biocatalysis offers a powerful and environmentally friendly approach to generating chiral molecules, which are of immense importance in the pharmaceutical industry. The transformation of substituted naphthalenes using whole-cell or isolated enzyme systems can produce valuable chiral synthons with high regio- and stereoselectivity.

This compound and its close relatives have been successfully used as substrates in biocatalytic reactions. Specifically, recombinant Escherichia coli cells that express variants of the cytochrome P450 enzyme system have been shown to hydroxylate these compounds at specific positions. For example, cytochrome P450s from cyanobacteria can hydroxylate 1-ethoxy-naphthalene to produce novel compounds that are difficult to synthesize through traditional chemical means.

A notable transformation is the oxidative aryl coupling of 1-ethoxynaphthalene (B1581650), mediated by E. coli expressing the P450 BM3 (F87V) variant, to produce 4,4'-diethoxy-[2,2'-binaphthalene]-1,1'-diol. This resulting binaphthyl diol possesses axial chirality (atropisomerism) and represents a valuable chiral synthon, a class of compounds widely used in asymmetric synthesis as chiral ligands or catalysts. The ability of microorganisms like Aspergillus niger to metabolize methoxynaphthalenes further underscores the potential for discovering new biocatalytic routes to enantiomerically pure building blocks from precursors like this compound.

SubstrateBiocatalystReaction TypeProduct TypeReference
1-EthoxynaphthaleneRecombinant E. coli (expressing P450 BM3 F87V)Oxidative Aryl CouplingChiral 4,4'-diethoxy-[2,2'-binaphthalene]-1,1'-diol
1-Methoxynaphthalene / 1-EthoxynaphthaleneRecombinant E. coli (expressing CYP110E1)HydroxylationHydroxylated Naphthalenes
Substituted NaphthalenesRecombinant E. coli (expressing P450 BM3 F87V)HydroxylationMono-hydroxylated Derivatives
2-MethoxynaphthaleneAspergillus nigerMetabolism / OxidationVarious Metabolites

Contributions to Fundamental Studies of Electrophilic Substitution Kinetics and Regioselectivity

The study of electrophilic aromatic substitution is a cornerstone of organic chemistry. This compound serves as an excellent model compound for investigating the kinetics and regioselectivity of these reactions. thieme-connect.com The presence of two different electron-donating alkoxy groups at adjacent positions on the naphthalene ring creates a nuanced system for exploring how substituents direct incoming electrophiles.

The ethoxy and methoxy groups strongly activate the naphthalene core towards electrophilic attack. However, their directing effects, governed by both electronic (resonance) and steric factors, are not identical. Researchers can study reactions such as Friedel-Crafts acylation or halogenation to probe these differences. thieme-connect.com For example, in the acylation of 2-methoxynaphthalene, the methoxy group preferentially directs the incoming acyl group to the 6-position due to a combination of electronic activation and steric accessibility.

In this compound, the competition between the directing effects of the C1-ethoxy and C2-methoxy groups provides valuable data for physical organic chemistry. By precisely identifying the substitution products and measuring reaction rates, chemists can quantify the activating and directing power of these groups, contributing to a more profound understanding of aromatic reactivity. rsc.orgthieme-connect.com Such fundamental studies are crucial for predicting the outcomes of reactions on more complex substituted aromatic systems.

Structure Reactivity Relationship in Alkoxy Substituted Naphthalenes

Influence of Alkoxy Group Position and Steric/Electronic Effects on Aromatic Reactivity

Alkoxy groups are generally activating and ortho-, para-directing in electrophilic aromatic substitution reactions due to the electron-donating resonance effect of the oxygen lone pair, which outweighs their electron-withdrawing inductive effect. smolecule.combeilstein-journals.orgacs.org In the naphthalene (B1677914) system, the position of the alkoxy substituent determines which ring is activated and the specific positions that are most susceptible to electrophilic attack.

For 1-ethoxy-2-methoxynaphthalene, both the ethoxy and methoxy (B1213986) groups are located on the same ring. Both are activating groups, making this ring significantly more electron-rich and thus more reactive towards electrophiles than an unsubstituted naphthalene molecule. smolecule.combeilstein-journals.org The electronic effects of these groups are paramount in enhancing the nucleophilicity of the aromatic system.

Steric effects also play a crucial role. kiku.dkcanterbury.ac.nzcanterbury.ac.nz The bulkiness of the ethoxy group compared to the methoxy group can influence the accessibility of adjacent positions to incoming electrophiles. Furthermore, the presence of two adjacent alkoxy groups can lead to steric hindrance that may direct electrophiles to less crowded positions on the ring. kiku.dk In some cases, steric interactions between adjacent substituents can force one or both groups out of the plane of the aromatic ring, which can, in turn, affect the extent of resonance donation from the oxygen lone pairs. kiku.dk

Regiochemical Control and Stereoelectronic Directing Effects in Electrophilic Substitutions

The directing effects of the ethoxy and methoxy groups in this compound are a result of a combination of resonance and inductive effects, along with stereoelectronic factors. acs.orgirjet.net Both groups strongly activate the positions ortho and para to themselves.

In this compound, the C4 position is para to the C1-ethoxy group and ortho to the C2-methoxy group, making it a highly activated and likely site for electrophilic attack. The C3 position is ortho to both the C1-ethoxy and C2-methoxy groups, which would also suggest high activation. However, steric hindrance between the two bulky alkoxy groups and the incoming electrophile might disfavor substitution at this position.

The other ring is also activated, albeit to a lesser extent. The C5 and C7 positions are para and ortho, respectively, to the influence of the alkoxy-substituted ring. Electrophilic substitution at these positions is also possible, though likely to be minor products compared to substitution on the more activated ring.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on reactivity. kiku.dk In the context of electrophilic aromatic substitution, the alignment of the p-orbitals of the aromatic system with the incoming electrophile is crucial. The presence of the alkoxy groups can influence the conformation of the naphthalene ring system and the orientation of the attacking electrophile.

Comparative Reactivity Studies with Structural Analogues (e.g., 2-methoxynaphthalene (B124790), 1-methoxynaphthalene (B125815), 2-ethoxynaphthalene)

To understand the reactivity of this compound, it is insightful to compare it with its simpler structural analogues.

CompoundActivating/Deactivating NatureDirecting EffectNotes on Reactivity
2-Methoxynaphthalene ActivatingOrtho, Para-directingHighly reactive towards electrophiles. Substitution primarily occurs at the 1-position. rsc.orgscirp.orgscirp.org
1-Methoxynaphthalene ActivatingOrtho, Para-directingAlso highly reactive. Electrophilic attack is favored at the 4-position. rsc.orgoup.com
2-Ethoxynaphthalene (B165321) ActivatingOrtho, Para-directingSimilar reactivity to 2-methoxynaphthalene, with the bulkier ethoxy group potentially influencing the degree of steric hindrance. scirp.orgscirp.org
This compound Strongly ActivatingComplex directing effectsThe combined activating effect of two alkoxy groups makes it highly susceptible to electrophilic substitution. The precise regioselectivity depends on the balance of electronic activation and steric hindrance. smolecule.com

Studies on the thiocyanation of 1-alkoxynaphthalenes have shown that substitution occurs at the 4-position. oup.com In electrophilic amidomethylation, 2-methoxynaphthalene yields the 1-substituted product in high yield. rsc.org Halogenation of 2-methoxynaphthalene also predominantly gives the 1-halo-2-methoxynaphthalene. scirp.orgscirp.org These examples highlight the strong directing effect of a single alkoxy group.

In this compound, the synergistic electron-donating effects of both alkoxy groups would lead to a significantly higher reaction rate compared to the mono-alkoxy analogues. A key example of its reactivity is the Friedel-Crafts acylation, which introduces an acyl group into the aromatic system. smolecule.com The regioselectivity of such reactions would be a subject of interest, likely favoring the less sterically hindered positions that are electronically activated by both alkoxy groups.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. acs.orgresearchgate.net For substituted naphthalenes, QSRR studies can provide valuable insights into how different substituents affect their reactivity in various chemical transformations. These models often use descriptors that quantify steric, electronic, and hydrophobic properties.

A hypothetical QSRR study for the electrophilic substitution of a series of dialkoxynaphthalenes, including this compound, might involve the following steps:

Data Collection: Gathering experimental data on the reaction rates or product distributions for a series of related compounds.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the series.

Model Building: Using statistical methods like multiple linear regression or partial least squares to develop a mathematical relationship between the descriptors and the observed reactivity.

Model Validation: Testing the predictive power of the model using a separate set of compounds not used in the model development.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1-ethoxy-2-methoxynaphthalene?

  • Answer : Synthesis typically involves etherification of naphthalene derivatives using alkylating agents (e.g., ethyl bromide for ethoxy groups) under controlled conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and mass spectrometry (MS) for molecular weight verification. UV-Vis spectroscopy can assess electronic properties influenced by substituents . Purity validation via high-performance liquid chromatography (HPLC) is critical to avoid confounding experimental results.

Q. How should researchers design toxicity studies for this compound?

  • Answer : Follow systematic review frameworks (e.g., ATSDR guidelines) to prioritize endpoints such as hepatic, renal, and respiratory effects. Use standardized protocols for in vivo studies (e.g., OECD Test Guidelines 407 for repeated-dose toxicity) and in vitro models (e.g., HepG2 cells for hepatotoxicity). Ensure dose-response relationships are established with at least three concentrations, and include controls for metabolic activation (e.g., S9 fraction) .

Q. What criteria are used to assess the reliability of toxicological data for this compound?

  • Answer : Apply risk-of-bias (RoB) questionnaires (Table C-6/C-7) from ATSDR profiles, evaluating factors like randomization, blinding, and exposure characterization. Studies with incomplete outcome data or inadequate dose documentation should be downgraded in confidence ratings . Prioritize peer-reviewed studies with transparent methods and raw data availability.

Advanced Research Questions

Q. How can mechanistic toxicology studies resolve contradictions in reported toxicity data for this compound?

  • Answer : Use metabolomics and transcriptomics to identify pathways affected by the compound (e.g., CYP450-mediated bioactivation). Compare interspecies differences in metabolic enzymes (e.g., human vs. rodent CYP2E1 activity) to explain discrepancies in toxicity thresholds. Validate findings using knockout models or enzyme inhibitors .

Q. What advanced methodologies are recommended for environmental fate analysis of this compound?

  • Answer : Conduct photodegradation studies under simulated sunlight (λ = 290–700 nm) to assess half-lives in air/water matrices. Use LC-MS/MS to detect transformation products (e.g., quinones or epoxides). For partitioning behavior, apply OECD 117 shake-flask methods to measure log Kow and evaluate bioaccumulation potential .

Q. How should researchers address gaps in understanding the compound’s interaction with biological macromolecules?

  • Answer : Employ molecular docking simulations to predict binding affinities with proteins (e.g., albumin) or DNA. Validate experimentally via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For reactive metabolites, use trapping agents (e.g., glutathione) in microsomal incubations to identify adducts .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?

  • Answer : Use benchmark dose (BMD) modeling to estimate point-of-departure values, prioritizing Bayesian methods for uncertainty quantification. For non-monotonic responses, apply segmented regression or generalized additive models (GAMs). Always report confidence intervals and p-values adjusted for multiple comparisons .

Q. How can systematic review frameworks improve evidence synthesis for this compound?

  • Answer : Follow ATSDR’s 8-step process (Problem Formulation to Hazard Identification) to integrate human/animal data. Use Table B-1 inclusion criteria to filter studies by route (oral/inhalation) and outcome (e.g., hepatic effects). Rate confidence using predefined criteria (e.g., “high” for consistent results across species) .

Tables for Reference

Table 1 : Key Parameters for Toxicity Study Design
Parameter
Dose selection
Exposure duration
Metabolic activation
Endpoints
Table 2 : Risk-of-Bias Criteria (ATSDR)
Bias Type
Selection bias
Detection bias
Attrition bias

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.